molecular formula C8H7NO3 B12331882 5-hydroxy-6-methyl-3,4-Pyridinedicarboxaldehyde

5-hydroxy-6-methyl-3,4-Pyridinedicarboxaldehyde

Cat. No.: B12331882
M. Wt: 165.15 g/mol
InChI Key: XTJPEQUVPCOTEZ-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde is a chemical compound with the molecular formula C8H7NO3. It is a derivative of pyridine, characterized by the presence of hydroxyl and methyl groups along with two aldehyde functional groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 5-hydroxy-6-methyl-3,4-pyridinedicarboxylic acid using suitable oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification, such as recrystallization and chromatography, are employed to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products:

Scientific Research Applications

5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde is utilized in several research domains:

Mechanism of Action

The mechanism of action of 5-hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in biochemical assays and the synthesis of biologically active compounds. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

    5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid: Differing by the oxidation state of the aldehyde groups.

    6-Methyl-3,4-pyridinedicarboxaldehyde: Lacking the hydroxyl group.

    5-Hydroxy-3,4-pyridinedicarboxaldehyde: Lacking the methyl group.

Uniqueness: 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde is unique due to the combination of hydroxyl, methyl, and aldehyde functional groups on the pyridine ring.

Properties

IUPAC Name

5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJPEQUVPCOTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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